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molecular formula C11H12N2O3 B8363999 5-Nitro-3-(3-hydroxypropyl)-1H-indole

5-Nitro-3-(3-hydroxypropyl)-1H-indole

Cat. No. B8363999
M. Wt: 220.22 g/mol
InChI Key: JUQKCIKIKSPUKF-UHFFFAOYSA-N
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Patent
US05300506

Procedure details

To a solution of triphenylphosphine (6.70 g, 0.025 mol) in 80 mL of acetonitrile was added a solution of 5-nitro-3-(3-hydroxypropyl)indole (4.30 g, 0.020 mol) in 75 mL of acetonitrile, followed by a solution of CBr4 (9.00 g, 0.027 mol) in 25 mL of acetonitrile, at 0° C. under Ar. The mixture was stirred at room temperature for 3 h and then it was evaporated and the residue was chromatographed (SiO2 /EtOAc-hexane, 1;9 then 1:4) to give the title compound (4.60 g, 84%) as a solid, m.p. 92°-95° C.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N+:20]([C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[NH:28][CH:27]=[C:26]2[CH2:32][CH2:33][CH2:34]O)([O-:22])=[O:21].C(Br)(Br)(Br)[Br:37]>C(#N)C>[N+:20]([C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[NH:28][CH:27]=[C:26]2[CH2:32][CH2:33][CH2:34][Br:37])([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)CCCO
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (SiO2 /EtOAc-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)CCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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